Glycine-13C2
Overview
Description
Glycine, the simplest amino acid with the chemical formula NH2CH2COOH, plays a crucial role in various biological processes. It is involved in the synthesis of proteins, as well as in metabolic pathways such as the synthesis of glutathione and the regulation of one-carbon metabolism. Glycine's importance is highlighted by its involvement in obesity and metabolic diseases, where lower circulating levels have been observed, suggesting potential benefits from supplementation . Additionally, glycine's presence in elastin, as studied through isotopic labeling and solid-state NMR spectroscopy, indicates its structural significance in proteins .
Synthesis Analysis
The synthesis of glycine-13C2, specifically cholyl[1,2-13C2]glycine, has been improved through the use of peptide coupling reagents, yielding high purity and over 90% yield, which is beneficial for large-scale preparations . Another method involves the synthesis of α-13C glycine from K13CN, providing a straightforward approach to produce gram quantities of labeled glycine suitable for protein labeling in NMR studies .
Molecular Structure Analysis
The molecular structure of glycine has been extensively studied using NMR spectroscopy. For instance, the 13C chemical shift and 13C-15N dipolar tensors of [1-13C]glycyl[15N]glycine have been determined, providing insights into the peptide bond's electronic environment and confirming the C-N bond length through solid-state NMR . The conformational characterization of glycine residues in homopolypeptides has also been explored, revealing the influence of different conformations on the 13C chemical shifts of glycine's methylene carbons .
Chemical Reactions Analysis
Glycine participates in various chemical reactions within the body. It is synthesized from serine, threonine, choline, and hydroxyproline and degraded through pathways such as the glycine cleavage system. Glycine is also a precursor for the biosynthesis of several critical molecules, including glutathione, heme, and creatine . Moreover, glycine's incorporation into DNA has been studied using [1-13C]glycine, demonstrating its role in purine biosynthesis .
Physical and Chemical Properties Analysis
Glycine's physical and chemical properties are influenced by its simple structure, with a hydrogen atom as its side chain. This structure contributes to its role in metabolic regulation, antioxidative reactions, and neurological function. Glycine's presence in bile acids is essential for the digestion of dietary fat and the absorption of fatty acids . The study of glycine in different environments, such as the interstellar medium and its potential role in the emergence of life, further emphasizes its fundamental chemical properties .
Scientific Research Applications
Uptake in Agriculture
Glycine-13C2 has been studied for its uptake by agriculturally important plants, such as Phleum pratense and Trifolium hybridum. These studies show that a significant portion of glycine-derived nitrogen is absorbed as intact amino acid by these plants (Näsholm, Huss-Danell, & Högberg, 2000).
Role in Erythrocytes
Research has explored the use of Glycine-13C2 in understanding intra-erythrocyte microviscosity and the diffusion of labeled glutathione. This study provides insights into cellular biophysics and the dynamics of key cellular components (Endre, Chapman, & Kuchel, 1983).
Uptake by Wheat Plants
Another application of Glycine-13C2 has been in studying its uptake by wheat plants. This research demonstrates that field-grown wheat can absorb glycine directly from the soil, challenging the traditional view of plant nitrogen sourcing (Näsholm, Huss-Danell, & Högberg, 2001).
NMR Studies in Polymorphs
Glycine-13C2 has been critical in nuclear magnetic resonance (NMR) studies to differentiate between alpha and gamma polymorphs of glycine, aiding in understanding the dynamic properties of these polymorphs (Potrzebowski, Tekely, & Dusausoy, 1998).
Metabolism in Astroglial Cells
Research on Glycine-13C2 has also been conducted in the context of astroglial cell metabolism, particularly in the synthesis of creatine, serine, and glutathione. These findings are relevant for understanding brain metabolism and neurological functions (Dringen, Verleysdonk, Hamprecht, Willker, Leibfritz, & Brand, 1998).
Implications for Nutrition and Health
The study of Glycine-13C2 contributes to understanding glycine metabolism in animals and humans, highlighting its role in metabolic regulation, antioxidative reactions, and neurological function, with implications for various diseases and health conditions (Wang, Wu, Dai, Yang, Wang, & Wu, 2013).
Photosynthesis and Protein Synthesis
Glycine-13C2 is also used to study the role of glycine in photosynthesis and protein synthesis in plants, like in the case of soybean leaves, where it helps in understanding the photorespiratory C2 cycle (Cegelski & Schaefer, 2005).
Safety And Hazards
Future Directions
Glycine-13C2 has potential applications in various fields. For instance, it can be used in NMR-based and MS-based studies . It can also be used in the study of cellular metabolism, which could lead to important insights in biomedical research . Furthermore, it can be used in the study of the fate of glyphosate and its degradation products in agricultural soil .
properties
IUPAC Name |
2-aminoacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i1+1,2+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMQDGOQFOQNFH-ZDOIIHCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13C](=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10514663 | |
Record name | (~13~C_2_)Glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10514663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
77.052 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glycine-13C2 | |
CAS RN |
67836-01-5 | |
Record name | (~13~C_2_)Glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10514663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.